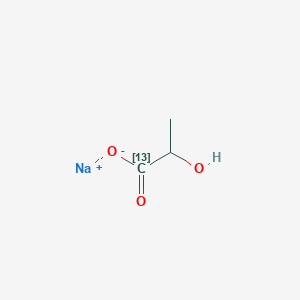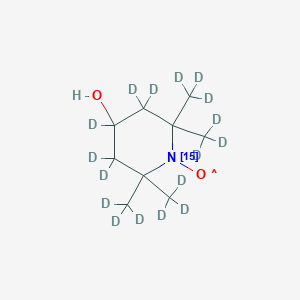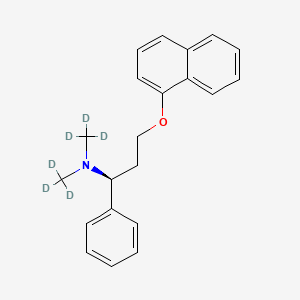
Dapoxetine-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dapoxetine-d6 is a deuterated form of dapoxetine, a selective serotonin reuptake inhibitor (SSRI) primarily used for the treatment of premature ejaculation in men. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of dapoxetine due to its stable isotopic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dapoxetine-d6 involves the incorporation of deuterium atoms into the dapoxetine molecule. One common method includes the nucleophilic substitution reaction of a dapoxetine intermediate with deuterated reagents. For instance, a nucleophilic substitution reaction can be performed using 1-naphthol in the presence of an alkali to prepare the deuterated compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of cost-effective raw materials and mild reaction conditions to facilitate large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Dapoxetine-d6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of dapoxetine N-oxide, while reduction can yield deuterated analogs of dapoxetine .
Aplicaciones Científicas De Investigación
Dapoxetine-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of dapoxetine.
Biology: Employed in biological studies to understand the interaction of dapoxetine with various biological targets.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of dapoxetine.
Industry: Applied in the development of new pharmaceutical formulations and drug delivery systems
Mecanismo De Acción
Dapoxetine-d6, like dapoxetine, exerts its effects by inhibiting the reuptake of serotonin in the brain. This leads to an increase in serotonin levels in the synaptic cleft, which helps delay ejaculation. The central ejaculatory neural circuit comprises spinal and cerebral areas that form a highly interconnected network. This compound binds to serotonin transporters, preventing the reuptake of serotonin and enhancing its activity .
Comparación Con Compuestos Similares
Similar Compounds
Fluoxetine: Another SSRI used primarily for the treatment of depression.
Sertraline: An SSRI used for the treatment of depression, anxiety, and other mood disorders.
Paroxetine: An SSRI used for the treatment of depression, anxiety disorders, and post-traumatic stress disorder.
Uniqueness of Dapoxetine-d6
This compound is unique due to its rapid onset of action and short half-life, making it particularly suitable for the treatment of premature ejaculation. Unlike other SSRIs, which are used for long-term treatment of mood disorders, dapoxetine is taken on an as-needed basis .
Propiedades
Fórmula molecular |
C21H23NO |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
(1S)-3-naphthalen-1-yloxy-1-phenyl-N,N-bis(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C21H23NO/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3/t20-/m0/s1/i1D3,2D3 |
Clave InChI |
USRHYDPUVLEVMC-PVKQDMRYSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N([C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3)C([2H])([2H])[2H] |
SMILES canónico |
CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2R,3S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12398440.png)
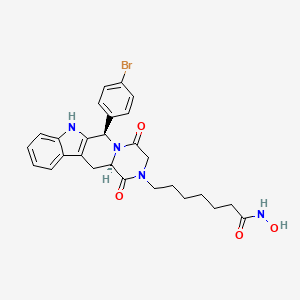

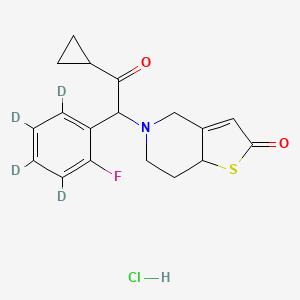
![prop-2-enyl (6S,6aS)-3-[3-[[(6S,6aS)-6-hydroxy-2-methoxy-8-methylidene-5-[[4-[[(2S)-2-[[(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoyl]amino]propanoyl]amino]phenyl]methoxycarbonyl]-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-6-hydroxy-2-methoxy-8-methylidene-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B12398458.png)

![L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-, 1,1-dimethylethyl ester](/img/structure/B12398465.png)
